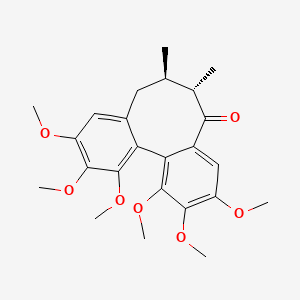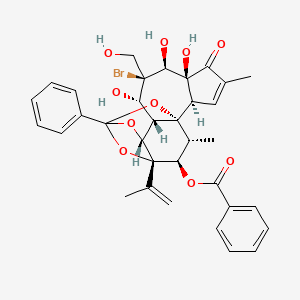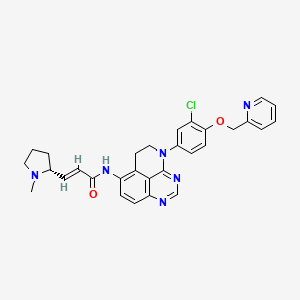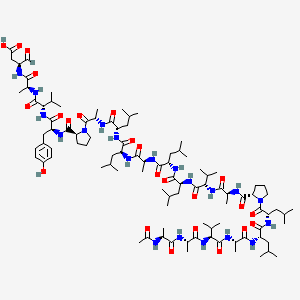
(S,R,S)-AHPC-C7-amine (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-C7-amine (hydrochloride) is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and proteolysis-targeting chimeras (PROTAC) technology . This compound is particularly significant in the field of chemical biology due to its role in the selective degradation of target proteins, making it a valuable tool for research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C7-amine (hydrochloride) involves multiple steps, starting from the appropriate chiral precursorsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C7-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-AHPC-C7-amine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
Applications De Recherche Scientifique
(S,R,S)-AHPC-C7-amine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.
Biology: Plays a role in studying protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in cancer treatment by selectively degrading oncogenic proteins.
Industry: Utilized in the development of new chemical entities and drug discovery.
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-C7-amine (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is crucial in cellular responses to oxygen levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,S,S)-AHPC hydrochloride: An inactive derivative used as a negative control in experiments.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride: A variant with a polyethylene glycol linker for enhanced solubility.
(S,R,S)-AHPC-C6-CO2H hydrochloride: Another variant with a carboxylic acid group.
Uniqueness
(S,R,S)-AHPC-C7-amine (hydrochloride) is unique due to its specific conformation and functional groups, which confer high affinity and selectivity for the VHL protein. This makes it particularly effective in PROTAC technology for targeted protein degradation .
Propriétés
Formule moléculaire |
C30H46ClN5O4S |
|---|---|
Poids moléculaire |
608.2 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H45N5O4S.ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 |
Clé InChI |
RMNLYSBBFGSMFL-QVRKWNSCSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)




![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
